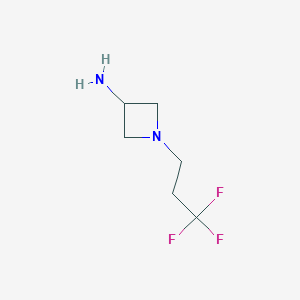

1-(3,3,3-trifluoropropyl)azetidin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

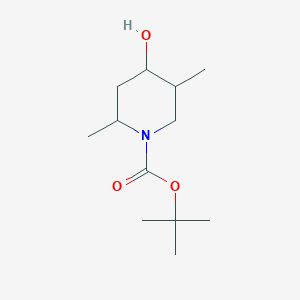

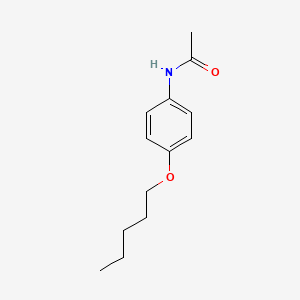

1-(3,3,3-Trifluoropropyl)azetidin-3-amine is a chemical compound with the molecular formula C6H11F3N2 . It has a molecular weight of 168.16 . The molecule consists of 11 Hydrogen atoms, 6 Carbon atoms, 2 Nitrogen atoms, and 3 Fluorine atoms .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: C1C(CN1CCC(F)(F)F)N . This string represents the structure of the molecule in a linear format, where each character represents an atom or a bond.科学的研究の応用

Synthesis and Reactivity

Azetidines, including derivatives like 1-(3,3,3-trifluoropropyl)azetidin-3-amine, are notable for their stability and reactivity, making them valuable in various synthetic applications. These compounds can undergo reactions with both electrophiles and nucleophiles, leading to a diverse range of products such as amides, alkenes, and amines. Their utility in synthesizing cyclic products like piperidines, pyrrolidines, and pyrroles highlights their versatility. Azetidines are synthesized from γ-haloamines, γ-aminoalcohols, and β-aminoallenes, among other precursors. The reduction of β-lactams to azetidines and the transformation of other heterocycles into azetidines further demonstrate their synthetic utility. Azetidin-2-ones, derived from azetidines, serve as precursors for various heterocyclic compounds and are used in the synthesis of β-amino acids and amides, showcasing their broad applicability in organic synthesis (Singh, D’hooghe, & Kimpe, 2008).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, azetidines and their derivatives have been explored for their potential therapeutic applications. The structural similarity of 3-azetidinones to β-lactams, a class of compounds with significant medicinal properties, indicates the potential of azetidine derivatives in drug development. The high enantioselectivity and reactivity of chiral donor–acceptor azetines in forming amino acid derivatives, including peptides and natural products, highlight their utility in synthesizing biologically active compounds. These properties suggest that azetidine derivatives like this compound could be valuable scaffolds for developing new pharmaceutical agents (Marichev et al., 2019).

Photostability and Fluorescence Applications

Azetidine-containing compounds have been investigated for their photostability and fluorescence properties. The substitution of electron-donating groups with azetidines has been shown to improve the photostability of certain fluorophores, making them more suitable for applications requiring long-term illumination or exposure. This characteristic is particularly relevant for the development of fluorescent dyes and probes used in biological imaging and diagnostics, suggesting that azetidine derivatives could contribute to advancements in these fields (Gandioso et al., 2018).

特性

IUPAC Name |

1-(3,3,3-trifluoropropyl)azetidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2/c7-6(8,9)1-2-11-3-5(10)4-11/h5H,1-4,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAOJCJLHUAWQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B6616743.png)

![1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]-](/img/structure/B6616780.png)

![N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide](/img/structure/B6616828.png)

![2-[(4-ethylcyclohexyl)oxy]ethan-1-amine](/img/structure/B6616853.png)